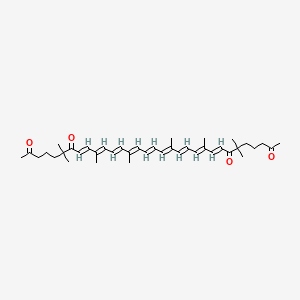
beta-Carotenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Carotenone is a naturally occurring pigment found in plants, particularly in fruits and vegetables that are brightly colored. It is classified as a carotenoid, which is a type of organic compound responsible for the vibrant red, orange, and yellow hues seen in many plants . This compound is a precursor to vitamin A, which is essential for vision, immune function, and skin health .
Preparation Methods
Beta-Carotenone can be prepared through various methods, including chemical synthesis and extraction from natural sources. The most popular source for this compound is orange carrot. The procedure consists of different steps such as purification, material shredding, juice pressing, protein coagulation, sedimentation, centrifugation, extraction with organic solvent, filtration, deodorization, evaporation, and crystallization . Industrial production often involves chemical synthesis, which has become more prevalent due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Beta-Carotenone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include retinal and retinoic acid, which are biologically active forms of vitamin A .
Scientific Research Applications
Beta-Carotenone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying carotenoid reactions and properties. In biology and medicine, this compound is studied for its antioxidant properties and its role in preventing diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders . It is also used in the food industry as a natural colorant and in cosmetics for its skin-protective properties .
Mechanism of Action
Beta-Carotenone exerts its effects primarily through its antioxidant properties. It acts as a scavenger of lipophilic radicals within cell membranes, protecting cells from oxidative damage . Additionally, this compound is converted into vitamin A in the body, which is essential for vision, immune function, and cellular growth . The conversion involves the enzyme beta-carotene dioxygenase, which cleaves this compound to produce retinal .
Comparison with Similar Compounds
Beta-Carotenone is similar to other carotenoids such as alpha-carotene, lycopene, and lutein. it is unique in its high efficiency as a precursor to vitamin A. Alpha-carotene and beta-cryptoxanthin can also be converted to vitamin A, but they are less efficient compared to this compound . Lycopene and lutein, on the other hand, do not convert to vitamin A but have other health benefits, such as reducing the risk of certain cancers and improving eye health .
Conclusion
This compound is a versatile compound with significant importance in various fields, including chemistry, biology, medicine, and industry. Its unique properties and wide range of applications make it a valuable subject of scientific research and industrial use.
Properties
CAS No. |
20126-74-3 |
|---|---|
Molecular Formula |
C40H56O4 |
Molecular Weight |
600.9 g/mol |
IUPAC Name |
(8E,10E,12E,14E,16E,18E,20E,22E,24E)-6,6,10,14,19,23,27,27-octamethyldotriaconta-8,10,12,14,16,18,20,22,24-nonaene-2,7,26,31-tetrone |
InChI |
InChI=1S/C40H56O4/c1-31(19-13-21-33(3)25-27-37(43)39(7,8)29-15-23-35(5)41)17-11-12-18-32(2)20-14-22-34(4)26-28-38(44)40(9,10)30-16-24-36(6)42/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ |
InChI Key |
UQKVQNUNGXYNOJ-JLTXGRSLSA-N |
Isomeric SMILES |
CC(=O)CCCC(C(=O)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C(=O)C(CCCC(=O)C)(C)C)\C)\C)/C)/C)(C)C |
Canonical SMILES |
CC(=O)CCCC(C)(C)C(=O)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)CCCC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















